(5Z)-3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione
Description
The compound (5Z)-3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione belongs to the thiazolidine-2,4-dione (TZD) class, a heterocyclic scaffold known for diverse pharmacological activities. Its structure features:
- Thiazolidine-2,4-dione core: A five-membered ring with ketone groups at positions 2 and 3.
- 3-Position substituent: A 2-aminoethyl chain, enhancing solubility and enabling protonation at physiological pH.
This unique combination of substituents distinguishes it from classical TZDs like rosiglitazone, which typically have lipophilic aryl groups at the 5-position and alkyl/aryl groups at the 3-position .
Properties
Molecular Formula |
C11H11N3O2S |
|---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
(5Z)-3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H11N3O2S/c12-3-5-14-10(15)9(17-11(14)16)6-8-2-1-4-13-7-8/h1-2,4,6-7H,3,5,12H2/b9-6- |
InChI Key |
QLRQPVDPLMBXJA-TWGQIWQCSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C\2/C(=O)N(C(=O)S2)CCN |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)N(C(=O)S2)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of a thiazolidinedione derivative with a pyridine aldehyde under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to its reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, nucleophiles like amines or thiols, and polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that thiazolidine derivatives, including (5Z)-3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione, exhibit promising anticancer properties. A study highlighted that thiazolidinediones can act as dual inhibitors of critical signaling pathways involved in cancer proliferation, specifically the Raf/MEK/ERK and PI3K/Akt pathways. These compounds have shown efficacy in inducing apoptosis and halting cell cycle progression in various cancer cell lines, including human leukemia cells .
Antimicrobial and Antifungal Properties
Thiazolidine derivatives are also noted for their antimicrobial and antifungal activities. For instance, certain derivatives have been synthesized and evaluated for their ability to inhibit fungal growth, demonstrating fungistatic and fungicidal effects against pathogens like Candida species. The mechanism of action is thought to involve interference with glucose transport in fungal cells .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazolidine derivatives has been documented extensively. These compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators. Their application in treating conditions like arthritis showcases their therapeutic versatility .
Knoevenagel Condensation
This method facilitates the formation of thiazolidine derivatives through the reaction of thiazolidinediones with aldehydes or ketones under basic conditions. The resulting compounds often exhibit enhanced biological activities due to structural modifications .
Green Chemistry Approaches
Recent advancements have introduced environmentally friendly synthesis methods using deep eutectic solvents as both solvents and catalysts. This approach not only improves yield but also reduces the environmental impact associated with traditional organic solvents .
Case Studies
Mechanism of Action
The mechanism of action of (5Z)-3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
5-Position Substituents
3-Position Substituents
Physicochemical Properties
Notes:
- The pyridine ring in the target compound reduces logP compared to purely aryl-substituted TZDs.
- Aminoethyl chain enhances water solubility, critical for bioavailability .
Spectral Characterization
- IR Spectroscopy :
- 1H NMR: Pyridine protons resonate as a multiplet at δ 8.5–9.0 ppm, distinct from aryl protons (δ 7.0–7.5 ppm) . Aminoethyl protons appear as triplets (δ 2.8–3.2 ppm) .
Biological Activity
The compound (5Z)-3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione, a thiazolidine derivative, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant data and case studies.
- Molecular Formula : C11H12N2O2S
- Molecular Weight : 240.29 g/mol
- CAS Number : 478792-15-3
Anticancer Activity
Recent studies have highlighted the potential of thiazolidine derivatives in cancer treatment. For instance, compounds similar to (5Z)-3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of thiazolidine derivatives on HeLa and K562 cancer cell lines, several compounds exhibited IC50 values ranging from 8.5 µM to 25.6 µM. Notably, some derivatives showed higher selectivity towards cancer cells compared to normal fibroblast cells, indicating their potential as targeted anticancer agents .
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | HeLa | 14.9 | 5.0 |
| Compound B | K562 | 12.7 | 4.5 |
| Compound C | MDA-MB-361 | 21.5 | 3.8 |
These findings suggest that (5Z)-3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione may possess similar or enhanced anticancer properties.
Antimicrobial Activity
Thiazolidine derivatives have also been evaluated for their antimicrobial properties. A study reported that compounds with similar structures exhibited significant antibacterial activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 2 to 16 µg/mL .
Antimicrobial Efficacy Table
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound D | Staphylococcus aureus | 4 |
| Compound E | Streptococcus pneumoniae | 8 |
| Compound F | Escherichia coli | 16 |
These results indicate the potential of (5Z)-3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione as a candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, thiazolidine derivatives have shown promise in reducing inflammation. For example, one study demonstrated that thiazolidine compounds could significantly lower levels of pro-inflammatory cytokines in macrophage cell lines . This suggests that (5Z)-3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione may have therapeutic potential in treating inflammatory diseases.
The mechanisms underlying the biological activities of thiazolidine derivatives often involve the induction of apoptosis in cancer cells and inhibition of key enzymes involved in inflammation and microbial growth. For instance:
- Apoptosis Induction : Compounds have been shown to activate both extrinsic and intrinsic apoptotic pathways in cancer cells.
- Enzyme Inhibition : Some derivatives act as inhibitors of protein tyrosine phosphatase (PTP1B), which is implicated in various signaling pathways related to cancer progression and inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
